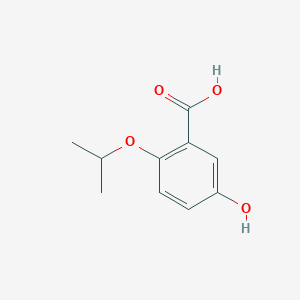

5-Hydroxy-2-isopropoxybenzoic acid

描述

属性

IUPAC Name |

5-hydroxy-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENDMXZZJSWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Hydroxy-2-isopropoxybenzoic acid, a derivative of salicylic acid, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other phenolic compounds and has been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the 5-position and an isopropoxy group at the 2-position of the benzoic acid structure. The presence of these functional groups contributes to its solubility and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study assessing its impact on inflammation models, the compound demonstrated a reduction in edema formation induced by carrageenan in rats. The anti-inflammatory effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Properties

The analgesic activity of this compound was evaluated using various pain models, including the acetic acid-induced writhing test and the formalin test. The compound showed a dose-dependent reduction in pain responses, indicating its potential as an analgesic agent. In particular, it exhibited a higher potency than some traditional analgesics .

3. Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate its mechanisms of action and efficacy in clinical settings .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : In vitro assays demonstrated that this compound inhibited the growth of human colorectal adenocarcinoma cells with an IC50 value indicative of moderate potency compared to established chemotherapeutics .

- Case Study 2 : Animal models treated with this compound showed significant reductions in tumor size when administered alongside conventional cancer therapies, suggesting a synergistic effect .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

The mechanisms underlying the biological activities of this compound are believed to involve modulation of inflammatory pathways and inhibition of cyclooxygenase enzymes (COX). Its structural similarity to other phenolic compounds may facilitate interactions with cellular targets involved in these pathways .

科学研究应用

Medicinal Chemistry

5-Hydroxy-2-isopropoxybenzoic acid has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Study: Inhibition of COX Enzymes

- A study demonstrated that derivatives of 5-hydroxybenzoic acids exhibit significant inhibition of COX-1 and COX-2 activities, suggesting potential use in pain management and inflammatory conditions .

- The structure-activity relationship (SAR) analysis showed that modifications at the 2-position enhance potency against these enzymes.

Biological Research

The compound is also being explored for its effects on cellular mechanisms. Preliminary studies suggest that it may influence pathways related to apoptosis and cell proliferation.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| COX Inhibition | Significant reduction in enzyme activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antioxidant Activity | Scavenges free radicals |

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role as a building block facilitates the development of more complex molecules.

Synthesis Pathways

相似化合物的比较

Structural Features

Physicochemical Properties

- Acidity: The hydroxyl group at position 5 in this compound enhances acidity compared to non-hydroxylated analogs like 5-bromo-2-isopropoxybenzoic acid . However, its acidity is likely lower than 4-hydroxybenzoic acid due to the electron-donating isopropoxy group at position 2, which reduces the carboxylic acid's dissociation .

Solubility :

- The hydroxyl group improves water solubility, but the bulky isopropoxy group introduces lipophilicity, likely reducing aqueous solubility compared to 4-hydroxybenzoic acid .

- 5-Bromo-2-isopropoxybenzoic acid is less polar due to bromine’s hydrophobicity, making it more soluble in organic solvents than the hydroxylated analog .

Reactivity and Stability

Electrophilic Substitution :

- The hydroxyl group at position 5 activates the ring for electrophilic substitution at positions 3 and 6, similar to 4-hydroxybenzoic acid . However, steric hindrance from the isopropoxy group may slow reactions compared to smaller substituents (e.g., methyl in 2-hydroxy-5-methylbenzoic acid) .

- Bromine in 5-bromo-2-isopropoxybenzoic acid deactivates the ring, reducing reactivity toward electrophiles .

Oxidative Stability :

Key Research Findings

Synthetic Routes :

- This compound can be synthesized via etherification of 2-hydroxybenzoic acid followed by hydroxylation, analogous to methods used for brominated derivatives .

- Methyl-substituted analogs (e.g., 2-hydroxy-5-methylbenzoic acid) are synthesized via Friedel-Crafts alkylation, but steric challenges with isopropoxy require optimized conditions .

Thermodynamic Data :

- Estimated logP for this compound: ~2.5 (higher than 4-hydroxybenzoic acid’s logP of 1.6 but lower than 5-bromo-2-isopropoxybenzoic acid’s logP of ~3.0 ).

准备方法

Etherification of Hydroxybenzoic Acid Derivatives

The most common approach to prepare this compound involves the etherification of 5-hydroxybenzoic acid derivatives using isopropyl bromide or similar alkylating agents under basic conditions. This reaction selectively replaces the hydroxy hydrogen at the 2-position with an isopropoxy group.

- Typical conditions : Use of potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature : Usually conducted at room temperature to moderate heating (25–80°C).

- Reaction time : Overnight stirring or 12–24 hours is common to achieve high conversion.

This method is supported by analogous synthesis of related compounds such as 3-cyano-4-isopropoxybenzoic acid, where isopropyl bromide and potassium carbonate in DMF/acetonitrile at 80°C were used to achieve etherification.

Hydrolysis and Purification

Following etherification, the ester or intermediate products are often hydrolyzed under basic conditions to yield the free acid form of this compound.

- Reagents : Sodium hydroxide or lithium hydroxide monohydrate in aqueous or mixed solvent systems.

- Conditions : Heating at 60°C for 0.5 to several hours followed by acidification with hydrochloric acid to precipitate the product.

- Purification : Extraction with ethyl acetate or similar organic solvents, drying, and recrystallization.

This hydrolysis step is exemplified in the preparation of related benzoic acid derivatives, where hydrolysis of esters in tetrahydrofuran-water mixtures at 60°C yielded the desired acid with good purity.

Nitration and Subsequent Functional Group Transformations

In some synthetic routes, nitration of isopropoxy-substituted intermediates is performed under controlled low-temperature conditions with fuming nitric acid to introduce nitro groups, followed by reduction or further modification to achieve the target compound.

- Temperature control : Low temperature (0–5°C) to avoid over-nitration.

- Reaction atmosphere : Nitrogen protection to prevent oxidation.

- Subsequent steps : Reduction with palladium on carbon in methanol or other solvents to convert nitro groups to amino or hydroxy groups.

This approach is detailed in the synthesis of 4-amino-2-hydroxy-3-isopropoxybenzoic acid, which shares structural similarities and involves nitration and reduction steps.

Representative Preparation Method from Literature

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 5-Hydroxybenzoic acid or derivatives | Commercially available or synthesized |

| Alkylating agent | Isopropyl bromide | Used for etherification |

| Base | Potassium carbonate, sodium hydride | Facilitates deprotonation of hydroxy group |

| Solvent | Dimethylformamide, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–80°C | Controlled to optimize reaction rate |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Hydrolysis conditions | NaOH or LiOH, 50–60°C, 0.5–4 h | Converts esters to acids |

| Purification | Acidification, extraction, recrystallization | Yields pure compound |

| Yield | 90–98% | High efficiency reported |

Research Findings and Analysis

- Selectivity : The etherification step is highly selective for the hydroxy group at the 2-position due to steric and electronic factors, allowing the 5-hydroxy group to remain free.

- Reaction efficiency : Use of strong bases and polar aprotic solvents enhances nucleophilicity of the phenolate ion, improving reaction rates and yields.

- Scalability : The described methods are amenable to scale-up, as demonstrated in patent literature involving multi-step syntheses with good reproducibility.

- Purity considerations : Acid-base extraction and recrystallization are effective in removing unreacted starting materials and side products, yielding analytically pure this compound.

常见问题

Basic: What synthetic routes are recommended for preparing 5-Hydroxy-2-isopropoxybenzoic acid?

Answer:

A common approach involves esterification followed by hydroxylation . For example:

- Start with 2-isopropoxybenzoic acid derivatives and introduce hydroxyl groups via electrophilic aromatic substitution under controlled acidic conditions.

- Use protecting groups (e.g., acetyl) to prevent undesired side reactions during hydroxylation. Final deprotection yields the target compound .

- Characterize intermediates and products using NMR (for structural confirmation) and HPLC (for purity assessment) .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Answer:

- Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst concentration, solvent polarity). For example:

- Higher temperatures (>80°C) may accelerate esterification but risk decarboxylation. Monitor via real-time IR spectroscopy to track carbonyl group stability .

- Use mass spectrometry (MS) to identify byproducts (e.g., dehydroxylated or over-alkylated derivatives). Adjust reagent stoichiometry to suppress competing pathways .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms the presence of the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) and aromatic protons (δ 6.5–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC):

- Melting Point Analysis:

Advanced: How can contradictions in reported bioactivity data for this compound be resolved?

Answer:

- Replicate studies under standardized conditions:

- Control variables such as solvent (e.g., DMSO vs. aqueous buffers) and cell line viability assays (e.g., MTT vs. ATP-based) .

- Validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

- Perform metabolomic profiling to identify off-target effects that may skew bioactivity results .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE):

- Ventilation:

- Use fume hoods to prevent inhalation of aerosols (GHS H335: respiratory irritation) .

- Storage:

Advanced: What strategies improve aqueous solubility for biological assays without altering bioactivity?

Answer:

- Co-solvent systems:

- Use cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes, enhancing solubility while preserving activity .

- pH adjustment:

- Prodrug derivatization:

- Temporarily esterify the hydroxyl group to increase lipophilicity, then enzymatically cleave in vivo .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or metabolic pathways?

Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD) Simulations:

- Simulate binding interactions with target enzymes (e.g., cyclooxygenase) to guide structural modifications .

- ADMET Prediction Tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。